Moracizine, also known as Moracizine or Ethmozine, is a phenothiazine derivative originally developed as an antiarrhythmic agent. [ [], [] ] It falls under the Class I antiarrhythmic drug category according to the Vaughan-Williams classification. [ [] ] While its primary application was in clinical cardiology, Moracizine's unique pharmacological properties have made it a valuable tool in various scientific research fields.
Moricizine, also known as moracizine and marketed under the trade name Ethmozine, is a class IC antiarrhythmic agent utilized primarily for the treatment of serious ventricular arrhythmias. It was introduced in the 1980s but was withdrawn from the market in 2007 due to commercial reasons. Moricizine is a phenothiazine derivative that acts by blocking sodium channels in cardiac tissues, thereby stabilizing cardiac membrane excitability and preventing arrhythmias .
Moricizine is classified as a class IC antiarrhythmic drug. This classification is part of the Vaughan Williams classification system, which categorizes antiarrhythmic agents based on their primary mechanism of action. Class IC agents, including moricizine, are known for their potent effects on sodium channels, which play a crucial role in cardiac action potential generation and conduction .
The synthesis of moricizine involves several chemical reactions that transform precursor compounds into the final product. The initial step typically involves the reaction of N-phenyl-1,3-benzenediamine with ethyl chloroformate to form a carbamate intermediate. This is followed by treatment with sulfur and iodine to create a phenothiazine derivative. Subsequent amide formation with 3-chloropropionyl chloride leads to an intermediate, which is then alkylated using morpholine through nucleophilic substitution at the side chain chlorine to yield moricizine .
Moricizine has a complex molecular structure characterized by its phenothiazine backbone. Its chemical formula is with a molar mass of approximately 427.52 g/mol. The structure includes multiple functional groups that contribute to its pharmacological activity.
The primary chemical reactions involved in the synthesis of moricizine include:
These reactions highlight the complexity of synthesizing moricizine and underscore its derivation from simpler organic compounds .
Moricizine exerts its antiarrhythmic effects primarily through sodium channel blockade. By inhibiting sodium influx during depolarization phases of cardiac action potentials, moricizine stabilizes cardiac membranes and reduces excitability. This mechanism helps prevent abnormal electrical activity that can lead to arrhythmias.
Moricizine hydrochloride exhibits distinct physical and chemical properties relevant for its pharmaceutical use:
The hydrochloride form is preferred for its solubility and stability characteristics during formulation .
Moricizine was primarily used in clinical settings for:
Despite its withdrawal from the market, ongoing research continues to explore moricizine's pharmacological properties and potential applications in cardiovascular medicine and beyond .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3